B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid
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Overview
Description
B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a hydroxyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters rather than boronic esters .
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid exerts its effects involves its ability to form reversible covalent complexes with various biomolecules. This property is due to the boronic acid group’s ability to interact with diols, amino acids, and other nucleophiles . The molecular targets and pathways involved include proteasomes and other enzymes that have active site serines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylboronic acids, such as 4-hydroxyphenylboronic acid and 3-formylphenylboronic acid . These compounds share the boronic acid functional group and phenyl ring but differ in their substituents.
Uniqueness
B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
CAS No. |
1641540-52-4 |
---|---|
Molecular Formula |
C9H11BO3 |
Molecular Weight |
177.99 g/mol |
IUPAC Name |
(3-cyclopropyl-4-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO3/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6,11-13H,1-2H2 |
InChI Key |
CTRYWIQCFLLUOA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)C2CC2)(O)O |
Origin of Product |
United States |
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